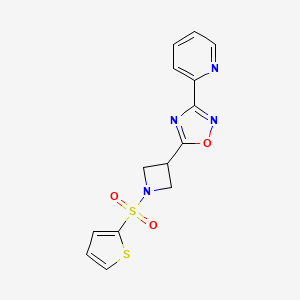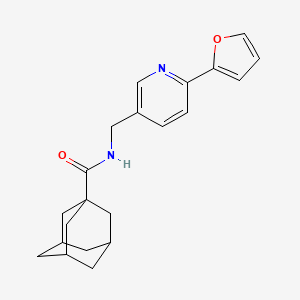![molecular formula C13H18N4O2 B2969064 5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide CAS No. 2361716-12-1](/img/structure/B2969064.png)
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as DMPEP, is a pyridine derivative that has been synthesized through various methods. In
Wirkmechanismus
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide's mechanism of action involves its ability to inhibit VMAT2, which leads to a decrease in the release of monoamine neurotransmitters. This inhibition can result in an increase in the concentration of monoamines in the cytoplasm of neurons, leading to an increase in their availability for other functions, such as metabolism or reuptake. This compound's selectivity for VMAT2 also makes it a potential therapeutic target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound's inhibition of VMAT2 can lead to various biochemical and physiological effects. It has been shown to decrease the uptake of dopamine, norepinephrine, and serotonin in synaptosomes, which are small vesicles that store and release neurotransmitters. This decrease in uptake can lead to an increase in the concentration of these neurotransmitters in the cytoplasm of neurons, which can have various effects on neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide's selectivity for VMAT2 makes it a useful tool for studying the role of monoamine neurotransmitters in various neurological disorders. Its ability to inhibit VMAT2 can also be used to study the effects of monoamine neurotransmitters on various physiological functions. However, this compound's effects on other neurotransmitters and receptors need to be studied further to determine its specificity and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide. One potential direction is to study its effects on other neurotransmitters and receptors to determine its specificity and potential off-target effects. Another direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders. Additionally, the development of new synthesis methods for this compound could lead to improved yields and cost-effectiveness.
Synthesemethoden
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-amino-5-dimethylaminopyridine with acryloyl chloride and N,N-dimethylformamide. Another method involves the reaction of 2-bromo-5-dimethylaminopyridine with 2-(prop-2-enoylamino)ethylamine in the presence of a palladium catalyst. These methods have been successful in producing this compound in high yields.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound's ability to inhibit VMAT2 makes it a potential tool for studying the role of monoamine neurotransmitters in various neurological disorders, including depression, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)14-7-8-15-13(19)11-6-5-10(9-16-11)17(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXYUFMRWIBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)


![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)


![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)
![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)
